Aminopurvalanol A
Aminopurvalanol A
Aminopurvalanol A selectively inhibits TgCK1alpha. Aminopurvalanol A also acts as a cell-permeable cyclin-dependent kinase inhibitor, inhibiting cdk1/cyclin B, cdk2/cyclin A, cdk2/cyclin E, and cdk5/p35.
Brand Name:
Vulcanchem
CAS No.:
220792-57-4
VCID:
VC0518628
InChI:
InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1
SMILES:
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl
Molecular Formula:
C19H26ClN7O
Molecular Weight:
403.9 g/mol
Aminopurvalanol A
CAS No.: 220792-57-4
Inhibitors
VCID: VC0518628
Molecular Formula: C19H26ClN7O
Molecular Weight: 403.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 220792-57-4 |
---|---|
Product Name | Aminopurvalanol A |
Molecular Formula | C19H26ClN7O |
Molecular Weight | 403.9 g/mol |
IUPAC Name | (2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol |
Standard InChI | InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 |
Standard InChIKey | RAMROQQYRRQPDL-HNNXBMFYSA-N |
Isomeric SMILES | CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl |
SMILES | CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl |
Canonical SMILES | CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl |
Appearance | Solid powder |
Description | Aminopurvalanol A selectively inhibits TgCK1alpha. Aminopurvalanol A also acts as a cell-permeable cyclin-dependent kinase inhibitor, inhibiting cdk1/cyclin B, cdk2/cyclin A, cdk2/cyclin E, and cdk5/p35. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | NG-97; NG97; NG 97; Aminopurvalanol A; Aminopurvalanol-A |
Reference | 1: Le Breton M, Bellé R, Cormier P, Mulner-Lorillon O, Morales J. M-phase regulation of the recruitment of mRNAs onto polysomes using the CDK1/cyclin B inhibitor aminopurvalanol. Biochem Biophys Res Commun. 2003 Jul 11;306(4):880-6. PubMed PMID: 12821124. 2: Rivest P, Renaud M, Sanderson JT. Proliferative and androgenic effects of indirubin derivatives in LNCaP human prostate cancer cells at sub-apoptotic concentrations. Chem Biol Interact. 2011 Feb 1;189(3):177-85. doi: 10.1016/j.cbi.2010.11.008. Epub 2010 Nov 25. PubMed PMID: 21111724. 3: Zahler S, Liebl J, Fürst R, Vollmar AM. Anti-angiogenic potential of small molecular inhibitors of cyclin dependent kinases in vitro. Angiogenesis. 2010 Sep;13(3):239-49. doi: 10.1007/s10456-010-9181-1. Epub 2010 Aug 13. PubMed PMID: 20706783. 4: Dobrikov MI, Shveygert M, Brown MC, Gromeier M. Mitotic phosphorylation of eukaryotic initiation factor 4G1 (eIF4G1) at Ser1232 by Cdk1:cyclin B inhibits eIF4A helicase complex binding with RNA. Mol Cell Biol. 2014 Feb;34(3):439-51. doi: 10.1128/MCB.01046-13. Epub 2013 Nov 18. PubMed PMID: 24248602; PubMed Central PMCID: PMC3911517. 5: Donald RG, Zhong T, Meijer L, Liberator PA. Characterization of two T. gondii CK1 isoforms. Mol Biochem Parasitol. 2005 May;141(1):15-27. PubMed PMID: 15811523. 6: Lu H, Schulze-Gahmen U. Toward understanding the structural basis of cyclin-dependent kinase 6 specific inhibition. J Med Chem. 2006 Jun 29;49(13):3826-31. PubMed PMID: 16789739. 7: Rosania GR, Merlie J Jr, Gray N, Chang YT, Schultz PG, Heald R. A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: biochemical identification using Xenopus egg extracts. Proc Natl Acad Sci U S A. 1999 Apr 27;96(9):4797-802. PubMed PMID: 10220373; PubMed Central PMCID: PMC21771. 8: Corellou F, Brownlee C, Kloareg B, Bouget FY. Cell cycle-dependent control of polarised development by a cyclin-dependent kinase-like protein in the Fucus zygote. Development. 2001 Nov;128(21):4383-92. PubMed PMID: 11684672. 9: Shi Y, Park J, Lagisetti C, Zhou W, Sambucetti LC, Webb TR. A triple exon-skipping luciferase reporter assay identifies a new CLK inhibitor pharmacophore. Bioorg Med Chem Lett. 2017 Feb 1;27(3):406-412. doi: 10.1016/j.bmcl.2016.12.056. Epub 2016 Dec 24. PubMed PMID: 28049589; PubMed Central PMCID: PMC5295499. 10: Teo R, Möhrlen F, Plickert G, Müller WA, Frank U. An evolutionary conserved role of Wnt signaling in stem cell fate decision. Dev Biol. 2006 Jan 1;289(1):91-9. Epub 2005 Nov 23. PubMed PMID: 16309665. |
PubChem Compound | 6604931 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume